molecular formula C8H6OS B3058529 Benzo[b]thiophene-2-ol CAS No. 89939-87-7

Benzo[b]thiophene-2-ol

Cat. No.: B3058529
CAS No.: 89939-87-7
M. Wt: 150.2 g/mol
InChI Key: ZEXIVBYDDCIOKA-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-ol is a heterocyclic aromatic organic compound that belongs to the thiophene family. It consists of a fused benzene and thiophene ring with a hydroxyl group (-OH) attached to the second carbon of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2-ol can be synthesized through various methods, including:

  • Aryne Reaction: One-step synthesis involving aryne reaction with alkynyl sulfides. This method provides a wide range of substituted benzothiophenes.

  • Coupling Reactions: Regioselective coupling reactions and electrophilic cyclization reactions are employed to synthesize benzothiophene derivatives.

  • Formylation: Formylation of benzo[b]thiophene with DMF (dimethylformamide) or other formylating agents.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2-ol undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming benzo[b]thiophene-2-carbaldehyde.

  • Reduction: Reduction reactions can reduce the carbonyl group back to the hydroxyl group.

  • Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substituents: Various electrophiles can be used for substitution reactions, such as halogens and nitro groups.

Major Products Formed:

  • Oxidation Products: Benzo[b]thiophene-2-carbaldehyde.

  • Reduction Products: this compound.

  • Substitution Products: Various substituted benzothiophenes.

Scientific Research Applications

Benzo[b]thiophene-2-ol has diverse applications in scientific research, including:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical drugs, such as raloxifene, zileuton, and sertaconazole.

  • Material Science: It is used in the manufacturing of dyes, such as thioindigo.

  • Organic Synthesis: It is a versatile intermediate for the synthesis of larger, bioactive structures.

Mechanism of Action

The mechanism by which Benzo[b]thiophene-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Benzo[b]thiophene-2-ol is structurally similar to other thiophene derivatives, such as:

  • Thiophene: The simplest member of the thiophene family.

  • Benzothiophene: A benzene ring fused to a thiophene ring.

  • Thiophene-2-carboxylic acid: A thiophene ring with a carboxylic acid group at the second position.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-benzothiophen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXIVBYDDCIOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480585
Record name Benzo[b]thiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89939-87-7
Record name Benzo[b]thiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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